![molecular formula C21H24N2O2 B5232459 N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide, also known as GW841819X, is a selective and potent agonist of the serotonin 5-HT2C receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide acts as a selective and potent agonist of the serotonin 5-HT2C receptor. Activation of this receptor has been shown to regulate various physiological processes, including appetite, mood, and cognition. N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and physiological effects:
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. In addition, it has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the development of various neurological disorders.
実験室実験の利点と制限
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has several advantages for lab experiments. It is highly selective and potent, which makes it ideal for studying the specific effects of serotonin 5-HT2C receptor activation. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
将来の方向性
There are several future directions for the study of N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide. One potential direction is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective agonists of the serotonin 5-HT2C receptor. Additionally, future studies could focus on the identification of the specific signaling pathways and mechanisms involved in the effects of N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide on neuronal function and behavior.
In conclusion, N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide is a selective and potent agonist of the serotonin 5-HT2C receptor that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the activation of the serotonin 5-HT2C receptor, which regulates various physiological processes. Future studies could focus on its potential use in the treatment of other neurological disorders and the identification of specific signaling pathways and mechanisms involved in its effects.
合成法
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide involves several steps. The first step is the condensation of 2-(1H-indol-3-yl)ethanamine with 4-isobutoxybenzoyl chloride in the presence of a base to form the intermediate product. The intermediate product is then subjected to a reduction reaction using sodium borohydride to obtain the final product, N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide.
科学的研究の応用
N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. In addition, it has been found to improve cognitive function and memory in rats. Furthermore, N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide has been investigated for its potential use in the treatment of obesity and diabetes.
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)14-25-18-9-7-16(8-10-18)21(24)22-12-11-17-13-23-20-6-4-3-5-19(17)20/h3-10,13,15,23H,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIBPMGPHRCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2-methylpropoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

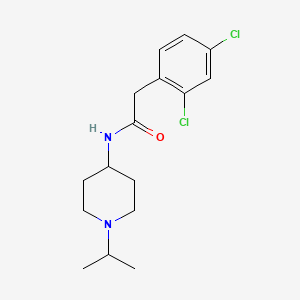
![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
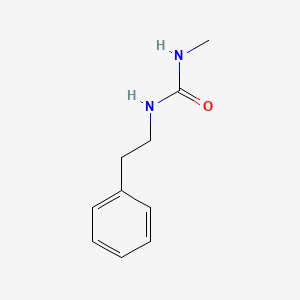
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5232418.png)
![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)
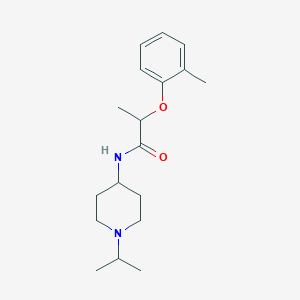

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)
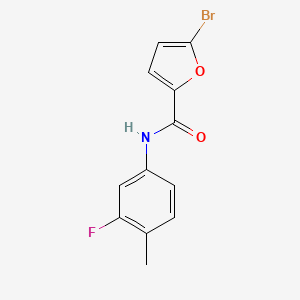
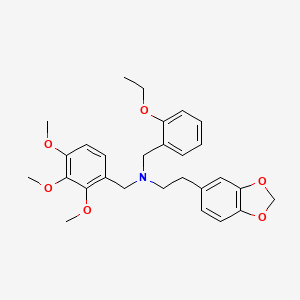

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)